molecular formula C11H23BrN2O B8326479 1-(5-Bromopentyl)-3-n-pentylurea

1-(5-Bromopentyl)-3-n-pentylurea

Cat. No.: B8326479
M. Wt: 279.22 g/mol
InChI Key: WBHGAKWPMMNIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopentyl)-3-n-pentylurea (compound 81 in ) is a urea derivative featuring a bromopentyl chain and an n-pentyl group attached to the urea core. This compound is synthesized as part of efforts to develop epoxyeicosatrienoic acid (EET) surrogates, which mimic the vasodilatory and anti-inflammatory properties of natural EETs . The bromine atom in the pentyl chain serves as a reactive handle for further functionalization, such as nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C11H23BrN2O

Molecular Weight

279.22 g/mol

IUPAC Name

1-(5-bromopentyl)-3-pentylurea

InChI

InChI=1S/C11H23BrN2O/c1-2-3-6-9-13-11(15)14-10-7-4-5-8-12/h2-10H2,1H3,(H2,13,14,15)

InChI Key

WBHGAKWPMMNIAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)NCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Core Structure Substituents/Chain Length Key Functional Groups Evidence Source
1-(5-Bromopentyl)-3-n-pentylurea Urea C5 bromopentyl, C5 n-pentyl Bromine, urea
1-(12-Bromododec-5(Z)-enyl)-3-n-pentylurea Urea C12 bromododecenyl (Z) Bromine, double bond, urea
1-(5-Bromopentyl)-2-nitro-1H-imidazole Imidazole C5 bromopentyl Bromine, nitroimidazole
JWH-018 N-(5-bromopentyl) derivative Indole-methanone C5 bromopentyl Bromine, indole, naphthoyl
1-(5-Bromopentyl)-1H-benzo[d]triazole (Br-pebt) Benzotriazole C5 bromopentyl Bromine, benzotriazole
N-(5-Bromopentyl)phthalimide Phthalimide C5 bromopentyl Bromine, phthalimide

Key Observations :

  • Chain Length : The bromopentyl chain (C5) is shorter than the bromododecenyl chain (C12) in EET surrogates, impacting lipid solubility and membrane permeability .
  • Functional Groups : Urea derivatives (e.g., compound 81 ) exhibit strong hydrogen-bonding capacity, unlike imidazole or benzotriazole analogs, which may prioritize π-π stacking or hydrophobic interactions .

Physical and Chemical Properties

Property This compound N-(5-Bromopentyl)phthalimide 1-(12-Bromododec-5(Z)-enyl)-3-n-pentylurea
Melting Point Not reported Not reported 46.7–46.8°C (compound 40 )
logP (Hydrophobicity) Estimated ~3.0 (urea polarity) 2.848 Higher due to C12 chain (estimated >5)
Molecular Volume ~300–350 ų 190.030 mL/mol (McGowan) ~450–500 ų

Insights :

  • Longer chains (e.g., C12 in compound 40 ) further elevate logP, making them suitable for lipid-rich environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.